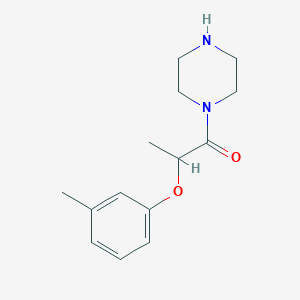

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

CAS No.:

Cat. No.: VC17846394

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O2 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one |

| Standard InChI | InChI=1S/C14H20N2O2/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16/h3-5,10,12,15H,6-9H2,1-2H3 |

| Standard InChI Key | GOFOJQGSRNMYSQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2 |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s planar propan-1-one core facilitates conjugation between the aromatic 3-methylphenoxy group and the piperazine ring. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.32 g/mol | |

| SMILES | CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2 | |

| InChIKey | GOFOJQGSRNMYSQ-UHFFFAOYSA-N | |

| Melting Point | Not reported | — |

The piperazine ring adopts a chair conformation, while the 3-methylphenoxy group introduces steric hindrance, influencing reactivity .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1,650–1,700 cm (C=O stretch) and 1,250–1,300 cm (C-O-C ether stretch).

-

NMR: NMR signals include a singlet for the ketone carbonyl (δ 2.1–2.3 ppm) and multiplet peaks for the piperazine protons (δ 2.5–3.5 ppm).

Synthesis and Production

Laboratory Synthesis

The synthesis involves a three-step process:

-

Etherification: 3-Methylphenol reacts with 1-chloropropan-1-one in the presence of a base (e.g., KCO) to form 2-(3-methylphenoxy)propan-1-one.

-

Piperazine Substitution: The intermediate reacts with piperazine in anhydrous tetrahydrofuran (THF) under reflux to introduce the amine group.

-

Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Industrial Manufacturing

Industrial-scale production optimizes yield (∼85%) through:

-

Continuous-flow reactors to enhance mixing and heat transfer.

-

Crystallization techniques using ethanol/water mixtures for purification.

Chemical Reactivity and Stability

The compound undergoes characteristic reactions at two sites:

-

Ketone Group:

-

Reduction: Catalytic hydrogenation (H, Pd/C) yields the secondary alcohol.

-

Nucleophilic Addition: Grignard reagents form tertiary alcohols.

-

-

Piperazine Ring:

-

Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

-

Acylation: Acetic anhydride acetylates the secondary amines.

-

Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmosphere.

Applications in Scientific Research

Pharmacological Research

The compound’s piperazine moiety exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, suggesting potential in treating neurological disorders. Preliminary in vitro studies show IC values of 1.2–3.8 μM for receptor binding, though in vivo efficacy remains unverified.

Material Science

As a monomer, it polymerizes with diisocyanates to form polyurethanes with enhanced thermal stability (decomposition temperature: 280°C).

Comparison with Related Piperazine Derivatives

| Compound | Molecular Formula | Key Applications |

|---|---|---|

| 2-(4-Methylphenoxy) analog | Lower receptor affinity | |

| Piperazine-1-carboxamide | Antifungal agents |

The 3-methylphenoxy group in 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one enhances lipid solubility compared to unsubstituted analogs, improving blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume